5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione often involves catalytic processes and the use of morpholine as a catalyst or a substituent. For example, a study reported the synthesis of thiazolidinedione derivatives using morpholine and highlighted the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives with moderate to good yield, indicating the versatility of morpholine in facilitating such reactions (Jahan et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of compounds related to this compound, such as benzimidazole derivatives with morpholine skeletons, has been carried out using various spectroscopic techniques. These studies often focus on confirming the synthesized compounds' structures through IR, NMR, and sometimes X-ray crystallography. For instance, the crystal structure of a benzothiazole derivative, which is a mannich base, was analyzed, showing that the morpholine ring adopts a chair conformation and the molecular structure is stabilized by weak hydrogen bonds and π-π interactions (Franklin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound or its derivatives can vary, including hydrocyanation and condensation reactions. For example, the asymmetric hydrocyanation of benzaldehydes catalyzed by a derivative showed moderate enantioselectivities, indicating the potential for creating optically active products (Danda, 1991).
properties
IUPAC Name |
(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19-18(21-20(25)23(19)17-4-2-1-3-5-17)14-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h1-9,14H,10-13H2,(H,21,25)/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPGPHGEYQDRED-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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